molecular formula C17H15NO2 B13781410 4-Ethyl-2,4-diphenyl-oxazol-5-one

4-Ethyl-2,4-diphenyl-oxazol-5-one

Cat. No.: B13781410
M. Wt: 265.31 g/mol
InChI Key: HTZCRAYELHDPOP-UHFFFAOYSA-N
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Description

5(4H)-Oxazolone,4-ethyl-2,4-diphenyl- is a heterocyclic compound belonging to the oxazolone family. Oxazolones are five-membered rings containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of ethyl and diphenyl groups attached to the oxazolone ring.

Preparation Methods

The synthesis of 5(4H)-oxazolone,4-ethyl-2,4-diphenyl- typically involves condensation reactions. One common method is the Erlenmeyer–Plochl reaction, which involves the condensation of an aldehyde with an amino acid to form the oxazolone ring . The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity .

Chemical Reactions Analysis

5(4H)-Oxazolone,4-ethyl-2,4-diphenyl- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5(4H)-oxazolone,4-ethyl-2,4-diphenyl- involves its interaction with molecular targets such as enzymes. For instance, it can inhibit lipoxygenase, an enzyme involved in the inflammatory response . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and reducing inflammation. Additionally, its antioxidant properties help in scavenging free radicals, protecting cells from oxidative damage .

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

4-ethyl-2,4-diphenyl-1,3-oxazol-5-one

InChI

InChI=1S/C17H15NO2/c1-2-17(14-11-7-4-8-12-14)16(19)20-15(18-17)13-9-5-3-6-10-13/h3-12H,2H2,1H3

InChI Key

HTZCRAYELHDPOP-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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